

# Carcinogenicity of Perthane in Animal Models: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the available data on the carcinogenicity of **Perthane** (1,1-dichloro-2,2-bis(p-ethylphenyl)ethane), an organochlorine insecticide. The core of this document is built upon the findings of a pivotal long-term bioassay conducted by the National Cancer Institute (NCI). This guide is intended to serve as a comprehensive resource, presenting detailed experimental methodologies and quantitative data to inform future research and risk assessment.

# **Executive Summary**

**Perthane** has been evaluated for its carcinogenic potential in both rats and mice. The primary study, a 1979 NCI bioassay, found no evidence of carcinogenicity in male or female Osborne-Mendel rats, nor in male B6C3F1 mice. However, the study did find equivocal evidence of carcinogenicity in female B6C3F1 mice, based on an increased incidence of hepatocellular adenomas and carcinomas.[1][2] These findings suggest a potential species- and sex-specific carcinogenic effect of **Perthane** on the liver in mice.

# **Key Carcinogenicity Study: NCI Bioassay (1979)**

The most definitive data on **Perthane**'s carcinogenicity comes from the NCI Technical Report Series No. 156, "Bioassay of p,p'-Ethyl-DDD for Possible Carcinogenicity".

### **Experimental Protocol**



A chronic dietary exposure study was conducted in Osborne-Mendel rats and B6C3F1 mice of both sexes. The experimental design is summarized below.

Experimental Workflow for NCI Perthane Bioassay





Click to download full resolution via product page

Caption: Workflow of the 1979 NCI **Perthane** carcinogenicity bioassay in rats and mice.

- Animal Models:
  - Rats: Osborne-Mendel, 50 animals per sex per group.
  - Mice: B6C3F1, 50 animals per sex per group.



- Administration Route: Perthane was administered in the diet.
- Dose Levels (Time-Weighted Average):
  - Male Rats: Control, 2,500 ppm, 5,000 ppm.
  - Female Rats: Control, 2,500 ppm, 5,000 ppm.
  - Male Mice: Control, 1,000 ppm, 2,000 ppm.
  - Female Mice: Control, 2,500 ppm, 5,000 ppm.
- · Study Duration:
  - Dosing Period: 78 weeks for all groups.
  - Observation Period:
    - Rats: 28-31 weeks post-dosing.
    - Mice: 13 weeks post-dosing.
- Endpoint Analysis: All animals were subjected to a complete necropsy and histopathological examination of major tissues and organs.

## **Quantitative Data and Findings**

The study concluded that under the conditions of the bioassay, **Perthane** was not carcinogenic for Osborne-Mendel rats or male B6C3F1 mice. For female B6C3F1 mice, the evidence was considered equivocal.

### **Carcinogenicity in Rats**

There were no statistically significant increases in the incidence of any tumor at any site in male or female rats receiving **Perthane** compared to control groups.

Table 1: Tumor Incidence in Osborne-Mendel Rats Exposed to **Perthane** in the Diet for 78 Weeks



| Sex    | Dose Level<br>(ppm) | Number of<br>Animals | All Tumors | Malignant<br>Tumors |
|--------|---------------------|----------------------|------------|---------------------|
| Male   | Control             | 50                   | 29         | 15                  |
|        | 2,500               | 50                   | 28         | 13                  |
|        | 5,000               | 50                   | 25         | 11                  |
| Female | Control             | 50                   | 38         | 24                  |
|        | 2,500               | 50                   | 35         | 21                  |

| | 5,000 | 50 | 32 | 19 |

Data adapted from NCI Technical Report Series No. 156, 1979.

### **Carcinogenicity in Mice**

No significant increase in tumor incidence was observed in male mice. In female mice, a dose-related increase in the incidence of hepatocellular adenomas and a combined incidence of hepatocellular adenomas and carcinomas was observed. While the trend was statistically significant, the pairwise comparison between the high-dose group and the control group was not, leading to the "equivocal" conclusion.

Table 2: Incidence of Liver Tumors in B6C3F1 Mice Exposed to **Perthane** in the Diet for 78 Weeks

| Sex    | Dose Level<br>(ppm) | Number of<br>Animals | Hepatocellu<br>lar<br>Adenoma | Hepatocellu<br>lar<br>Carcinoma | Combined<br>Adenoma &<br>Carcinoma |
|--------|---------------------|----------------------|-------------------------------|---------------------------------|------------------------------------|
| Male   | Control             | 50                   | 5                             | 3                               | 8                                  |
|        | 1,000               | 50                   | 6                             | 4                               | 10                                 |
|        | 2,000               | 50                   | 4                             | 5                               | 9                                  |
| Female | Control             | 49                   | 0                             | 1                               | 1                                  |
|        | 2,500               | 48                   | 3                             | 1                               | 4                                  |



| | 5,000 | 47 | 5 | 1 | 6 |

Data adapted from NCI Technical Report Series No. 156, 1979.

### **Discussion and Conclusion**

The NCI bioassay provides the most substantial evidence regarding the carcinogenic potential of **Perthane**. The findings point towards a lack of carcinogenic activity in rats and male mice at the doses tested. The equivocal evidence in female mice, characterized by an increase in benign and malignant liver tumors, suggests a potential for weak carcinogenic activity in this specific sex and species. The mechanism for this potential hepatocarcinogenicity is unknown, and no studies on the signaling pathways affected by **Perthane** were identified.

For drug development professionals, these findings are critical for comparative toxicology and for understanding the potential liabilities of compounds with similar chemical structures. For researchers, the species- and sex-specific effects observed in mice warrant further investigation to elucidate the underlying mechanisms, which could involve differences in metabolic activation or hormonal factors. The lack of recent studies on **Perthane**'s carcinogenicity highlights a gap in the current understanding of this compound's long-term health effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Perthane | C18H20Cl2 | CID 6295 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Carcinogenicity of Perthane in Animal Models: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679655#carcinogenicity-studies-of-perthane-in-animal-models]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com